Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate
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Overview
Description
Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate is a compound belonging to the class of pyrroloisoquinoline derivatives. These compounds are known for their diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties . The unique structure of this compound makes it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[1,2-b]isoquinoline derivatives, including Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate, typically involves multi-step reactions. One common method is the cyclization of 1-(2-carboxybenzoyl)pyrroles . This process can be catalyzed by various reagents, including palladium on carbon and zinc in acetic acid . Another approach involves the use of azaarenes and α,β-unsaturated aldehydes, catalyzed by amine and N-heterocyclic carbene (NHC) relay catalysis .
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and transition metal catalysts can significantly enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline-1,3,4-trione.
Reduction: Reduction reactions can convert it to 10-hydroxy-3,5-dihydropyrrolo[1,2-b]isoquinolin-5-one.
Substitution: Substitution reactions can introduce various functional groups into the molecule, enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as dimethylmaleic anhydride.
Reducing agents: Such as zinc and acetic acid.
Catalysts: Palladium on carbon, N-heterocyclic carbene (NHC), and amine catalysts.
Major Products
The major products formed from these reactions include various substituted pyrroloisoquinoline derivatives, which exhibit enhanced biological activities .
Scientific Research Applications
Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate involves its ability to cross-link with DNA, leading to the inhibition of DNA replication and cell cycle arrest at the G2/M phase . This compound targets specific molecular pathways, making it a potent antitumor agent .
Comparison with Similar Compounds
Similar Compounds
Mitomycin C: A naturally occurring antitumor alkylating agent.
Indoloquinone EO9: A synthetic analogue of mitomycin C.
Thioimidazoles: Such as carmethizole.
Bis(hydroxymethyl)pyrrole derivatives: Including various pyrrolizine alkaloids.
Uniqueness
Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate is unique due to its specific structure, which allows it to effectively cross-link with DNA and exhibit significant antitumor activity . Its ability to induce cell cycle arrest at the G2/M phase further distinguishes it from other similar compounds .
Properties
CAS No. |
61009-78-7 |
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Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate |
InChI |
InChI=1S/C15H15NO2/c1-2-18-15(17)13-7-8-16-10-12-6-4-3-5-11(12)9-14(13)16/h3-8H,2,9-10H2,1H3 |
InChI Key |
QNKTTZYZNRDVHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CC3=CC=CC=C3CN2C=C1 |
Origin of Product |
United States |
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